Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2014-03-03 , DOI: 10.1039/C4DT00160E
The five novel compounds ALiM(BH4)4 (A = K or Rb; M = Mg or Mn) and K3Li2Mg2(BH4)9 crystallizing in the space groups Aba2 and P2/c, respectively, represent the first two-dimensional topologies amongst homoleptic borohydrides. The crystal structures have been solved, refined and characterized by synchrotron X-ray powder diffraction, neutron powder diffraction and solid-state DFT calculations. Minimal energies of ordered models corroborate crystal symmetries retrieved from diffraction data. The layered Li–Mg substructure forms negatively charged uninodal 4-connected networks. It is shown that this connectivity cannot generate the long sought-after, bimetallic Li–Mg borohydrides without countercations when assuming preferred coordination polyhedra as found in Mg(BH4)2 and LiBH4. The general properties of the trimetallic compound series are analogous with the anhydrous aluminosilicates. Additionally, a relationship with zeolites is suggested, which are built from three-dimensional Al–Si–O networks with a negative charge on them. The ternary metal borohydride systems are of interest due to their potential as novel hydridic frameworks and will allow exploration of the structural chemistry of light-metal systems otherwise subject to eutectic melting.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-11-18 , DOI: 10.1039/C5DT03633J
Hexagonal boron nitride (h-BN) attracts considerable interest because its structure is similar to that of carbon graphite while it displays different properties which are of interest for environmental and green technologies. The polar nature of the B–N bond in sp2-bonded BN makes it a wide band gap insulator with different chemistry on its surface and particular physical and chemical properties such as a high thermal conductivity, a high temperature stability, a high resistance to corrosion and oxidation and a strong UV emission. It is chemically inert and nontoxic and has good environmental compatibility. h-BN also has enhanced physisorption properties due to the dipolar fields near its surface. Such properties are closely dependent on the processing method. Bottom-up approaches consist of transforming molecular precursors into non-oxide ceramics with retention of the structural units inherent to the precursor molecule. The purpose of the present review is to give an up-to-date overview on the most recent achievements in the preparation of h-BN from borazine-based molecular single-source precursors including borazine and 2,4,6-trichloroborazine through both vapor phase syntheses and methods in the liquid/solid state involving polymeric intermediates, called the Polymer-Derived Ceramics (PDCs) route. In particular, the effect of the chemistry, composition and architecture of the borazine-based precursors and derived polymers on the shaping ability as well as the properties of h-BN is particularly highlighted.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2003-09-03 , DOI: 10.1039/B307419F
Oxidation of calix[4]semitube with Tl(OCOCF3)3 in TFA (trifluoroacetic acid) affords the novel redox-active ionophore calix[4]semitube diquinone. This receptor displays a remarkable selectivity preference for potassium cations over all other Group 1 metal cations, a property mirroring that of the parent calix[4]semitube, however its kinetics of complexation are relatively slow. The receptor exhibits substantial electrochemical recognition effects towards sodium and potassium cations.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2017-04-03 , DOI: 10.1039/C7DT00734E
New fluorinated coordination polymers were prepared mechanochemically by milling the alkaline earth metal hydroxides MII(OH)2·xH2O (MII: Ca, Sr) with tetrafluoroisophthalic acid (H2mBDC-F4). The structures of [{Ca(mBDC-F4)(H2O)2}·H2O] (1) and [{Sr(mBDC-F4)(H2O)2}·H2O] (2) were determined based on ab initio calculations and their powder X-ray diffraction (PXRD) data. The compounds are isomorphous and crystallize in the orthorhombic space group P212121. The determined structures were validated by using extended X-ray absorption (EXAFS) data. The new materials were thoroughly characterized using elemental analysis, thermal analysis, magic angle spinning NMR, and attenuated total reflection-infrared spectroscopy. Further characterization methods such as BET, dynamic vapor sorption, and scanning electron microscopy imaging were also used. Our investigations indicate that mechanochemistry is an efficient method for preparing such materials.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2018-04-10 , DOI: 10.1039/C8DT00747K
A cobalt (Co) supramolecular triple-stranded helicate, [Co8(PDA)6(Br-PTA)3(DMF)4(H2O)2] (1) (PDA = 2,6-pyridinedicarboxylate, Br-PTA = 5-bromoisophthalate, DMF = dimethylformamide), is successfully synthesized and fully characterized. The solid-state structure of 1 shows that four cobalt atoms are coordinated by three PDA ligands to form a tetranuclear cobalt cluster with three extension points and the ditopic Br-PTA ligands interlink two basic assembly units. In crystal packing, the bromo group is surrounded by the cavity-like tetranuclear cobalt cluster, which acts as a metallocavitand, to generate a unique cage-like crystal packing geometry. The isomorphous molecular cage, which exhibits a similar crystal-packing geometry as observed in 1, is also successfully isolated. This is an unusual example of a highly symmetric cage-like crystal packing architecture, resulting from the interaction among metallocavitands of in situ generated supramolecular modules.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-11-11 , DOI: 10.1039/D0DT03615C
Canted antiferromagnetism (AFM) is considered an effective tool for designing single-chain magnets (SCMs) in homometallic chain systems. The family of manganese(III) (MnIII) salen-type Schiff-base complexes is an outstanding building-unit candidate for designing SCMs because such complexes possess relatively large uniaxial magnetic anisotropy in the out-of-plane direction. However, SCM behaviour in simple alternating chains based on monomeric MnIII salen-type complexes has not been studied extensively. Herein, we report the SCM behaviour of canted AFM in an alternating chain of an acetate-bridged MnIII salen-type complex.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2010-08-12 , DOI: 10.1039/C0DT00258E
ZnO nanorod array grown directly on an inert alloy substrate has been modified with carbon by a simple immersion-calcination route and further used as the working electrode to construct a hydrazine sensor. The C@ZnO nanorod array-based sensor demonstrates a very high sensitivity of 9.4 μA μM−1 cm−2 and a low detection limit of 0.1 μM. The improved electrochemical properties are proposed to result from the synergy between the carbon layer and nanorod array, which can increase the ZnO electrocatalytic activity and promote the electron transport along the one-dimensional (1D) pathway, respectively. In particular, the carbon layer on ZnO nanorods also improves the sensor stability for successive usage due to the high chemical stability of carbon. The present study demonstrates the facile design of a promising electrode material for a hydrazine sensor and sheds light on the performance optimization of other electrochemical devices.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-02-14 , DOI: 10.1039/C9DT04896K
In the search for more efficient single-center ethene/α-olefin copolymerization catalysts, metallocenes bearing a 2-indenyl substituent pattern have largely been ignored in the past. Here, we show that such a structural motif yields competent linear low-density polyethylene (LLDPE) catalysts. They are also relatively easy to synthesize, allowing for a wide structural amplification. A screening of 28 catalysts reveals that the lead catalyst in this study displays high comonomer affinity and molecular weight capability at industrially relevant temperatures. QSAR models show that steric factors likely contribute stronger than electronic factors to the observed substituent trends, both for comonomer affinity and MW capability.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2012-09-04 , DOI: 10.1039/C2DT31328F
Intermetallics that contain rare-earth elements are particularly interesting because of their temperature-and pressure-dependent structural and physical transitions that make them potential candidates for magnetic applications. This article highlights synthetic routes and structural characterization advancements used to investigate intermetallic materials. Experimental and theoretical examples of three intermetallic structure types – ThCr2Si2, Heusler and Laves – are discussed to present a historical review and to illustrate the grand challenges in unravelling structure–property relationships of intermetallic compounds.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2019-04-08 , DOI: 10.1039/C9DT00991D
Ca-, Sr-, and Ba-Based coordination polymers (CPs) were prepared mechanochemically by milling metal-hydroxide samples with anthranilic acid (oABAH). {[Ca(oABA)2(H2O)3]}n (1) consists of one-dimensional polymeric chains that are further connected by a hydrogen-bonding network. {[Sr(oABA)2(H2O)2]·H2O}n (2) is a one-dimensional CP in which water molecules bridge Sr2+ ions and increase the dimensionality by building an extended network. {[Ba(oABA)2(H2O)]}n (3) crystallizes as a two-dimensional CP comprising one bridging water molecule. The cation radii influence the inorganic connectivity and dimensionality of the resulting crystal structures. The crystal structures were refined from powder X-ray diffraction data using the Rietveld method. The local coordination environments were studied via extended X-ray absorption fine structure (EXAFS) measurements. The compounds were further characterized using comprehensive analytical methods such as elemental analysis, thermal analysis, MAS NMR, imaging, and dynamic vapor sorption (DVS) measurements. Compounds 1, 2, and 3 exhibit small surface areas which decrease further after thermal annealing experiments. All compounds exhibit a phase transformation upon heating, which is only reversible in 3.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 33 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/gieh